molecular formula C25H24N8O4 B12803789 2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide CAS No. 6953-46-4

2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide

Cat. No.: B12803789
CAS No.: 6953-46-4
M. Wt: 500.5 g/mol
InChI Key: NPFCKCTWUHFXIG-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the reaction of quinoxaline-2-carboxylic acid with appropriate amines and acylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-ylmethanol derivatives.

Scientific Research Applications

2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2-ylmethanol
  • 3-(Indol-2-yl)quinoxalin-2(1H)-ones

Uniqueness

2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is unique due to its complex structure and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

6953-46-4

Molecular Formula

C25H24N8O4

Molecular Weight

500.5 g/mol

IUPAC Name

N-[2-oxo-2-[3-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propylamino]ethyl]quinoxaline-2-carboxamide

InChI

InChI=1S/C25H24N8O4/c34-22(14-30-24(36)20-12-28-16-6-1-3-8-18(16)32-20)26-10-5-11-27-23(35)15-31-25(37)21-13-29-17-7-2-4-9-19(17)33-21/h1-4,6-9,12-13H,5,10-11,14-15H2,(H,26,34)(H,27,35)(H,30,36)(H,31,37)

InChI Key

NPFCKCTWUHFXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)NCCCNC(=O)CNC(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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